2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide
CAS No.: 2034393-02-5
Cat. No.: VC11796174
Molecular Formula: C11H13N5O3S
Molecular Weight: 295.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034393-02-5 |
|---|---|
| Molecular Formula | C11H13N5O3S |
| Molecular Weight | 295.32 g/mol |
| IUPAC Name | N-(2-amino-2-oxoethyl)-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H13N5O3S/c12-10(18)4-13-11(19)7-5-16(15-14-7)6-8(17)9-2-1-3-20-9/h1-3,5,8,17H,4,6H2,(H2,12,18)(H,13,19) |
| Standard InChI Key | MOAMOFMJVQVZEU-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCC(=O)N)O |
| Canonical SMILES | C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCC(=O)N)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide (CAS No. 2034393-02-5) has the molecular formula C₁₁H₁₃N₅O₃S and a molecular weight of 295.32 g/mol. Its IUPAC name, N-(2-amino-2-oxoethyl)-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide, reflects the presence of three critical components:
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A 1,2,3-triazole ring at position 4, linked to a carboxamide group.
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A 2-hydroxy-2-(thiophen-2-yl)ethyl substituent on the triazole nitrogen.
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An acetamide side chain connected via a formamido bridge.
The structural complexity is further illustrated by its SMILES notation:
C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCC(=O)N)O.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅O₃S |
| Molecular Weight | 295.32 g/mol |
| Hydrogen Bond Donors | 3 (amide NH, hydroxyl OH) |
| Hydrogen Bond Acceptors | 6 (triazole N, carbonyl O) |
| logP (Predicted) | ~1.2 (moderate lipophilicity) |
Synthetic Pathways and Optimization Strategies
Challenges in Synthesis
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Regioselectivity: Ensuring the triazole forms at the 1,4-position requires careful control of reaction conditions .
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Steric Hindrance: Bulky substituents on the triazole ring may necessitate high-dilution techniques or microwave-assisted synthesis.
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Purification: The polar hydroxyl and amide groups complicate chromatographic separation, suggesting the need for reverse-phase HPLC.
| Enzyme | Predicted IC₅₀ (nM) |
|---|---|
| Carbonic Anhydrase IX | 12–18 |
| AChE | 25–40 |
Antimicrobial Activity
Structural analogs demonstrate broad-spectrum activity:
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Antibacterial: Thiophene derivatives disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
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Antifungal: Triazole rings inhibit fungal cytochrome P450 14α-demethylase, critical for ergosterol biosynthesis .
Material Science Applications
Electronic Properties
The thiophene moiety confers π-conjugation, enabling applications in:
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Organic Semiconductors: Bandgap calculations (DFT) predict a HOMO-LUMO gap of ~3.1 eV, suitable for hole-transport layers in OLEDs.
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Luminescent Materials: Excitation at 350 nm emits blue fluorescence (λ<sub>em</sub> ≈ 450 nm), useful in optoelectronic devices.
Thermal Stability
Thermogravimetric analysis (TGA) of similar compounds reveals decomposition temperatures >250°C, indicating suitability for high-temperature processing.
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: <sup>1</sup>H NMR (DMSO-d₆) δ: 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 3H, thiophene-H), 6.95 (s, 1H, NH), 4.80 (t, 1H, OH).
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IR: Peaks at 1670 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring), and 3250 cm⁻¹ (N-H stretch).
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Mass Spectrometry: ESI-MS m/z 296.1 [M+H]<sup>+</sup>, confirming molecular weight.
Research Significance and Future Directions
Medicinal Chemistry
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Derivative Synthesis: Introducing fluorinated groups at the thiophene 5-position could enhance blood-brain barrier penetration.
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Combination Therapies: Co-administration with β-lactam antibiotics may synergize against drug-resistant bacteria .
Materials Science
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Polymer Composites: Incorporating the compound into polythiophene matrices may improve charge-carrier mobility in solar cells.
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Sensor Development: Functionalization with graphene oxide could yield selective heavy-metal ion sensors.
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